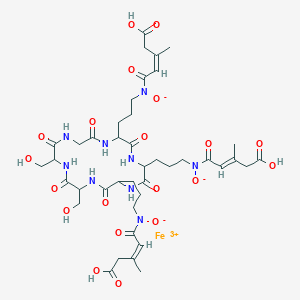
2,5-Dioxobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,5-Dioxobenzoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2,5-dihydroxybenzoic acid. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds as follows:
[ \text{C}_7\text{H}_6\text{O}_4 + \text{Oxidizing agent} \rightarrow \text{C}_7\text{H}_4\text{O}_4 + \text{By-products} ]
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as catalytic oxidation processes that utilize metal catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
2,5-Dioxobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and alcohols or amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dioxobenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dioxobenzoic acid involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This redox activity is crucial for its potential biological and chemical applications.
Comparison with Similar Compounds
2,5-Dioxobenzoic acid can be compared with other similar compounds, such as:
2,5-Dihydroxybenzoic acid: Unlike this compound, this compound has hydroxyl groups instead of ketone groups, leading to different chemical reactivity and applications.
Benzoquinone: While benzoquinone lacks the carboxylic acid group, it shares the quinone structure with this compound, making it a simpler analog.
Hydroquinone: This compound is the reduced form of benzoquinone and has different redox properties compared to this compound.
Properties
IUPAC Name |
3,6-dioxocyclohexa-1,4-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAUCRRGILHLPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














